molecular formula C8H5ClO B1360139 5-Chlorobenzofuran CAS No. 23145-05-3

5-Chlorobenzofuran

Cat. No.: B1360139
CAS No.: 23145-05-3
M. Wt: 152.58 g/mol
InChI Key: CPJOPFBXUHIQQL-UHFFFAOYSA-N
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Description

5-Chlorobenzofuran is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with a chlorine atom substituted at the fifth position.

Scientific Research Applications

Biochemical Analysis

Biochemical Properties

5-Chlorobenzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with the Allosteric cannabinoid receptor type 1 (CB1) modulator, leading to antiproliferative activity against certain cancer cell lines . Additionally, this compound derivatives have demonstrated antimicrobial activity by inhibiting the growth of Gram-positive and Gram-negative bacteria . These interactions highlight the compound’s potential as a therapeutic agent in treating infections and cancer.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis, particularly in human mammary gland epithelial cell lines . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have been found to modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound derivatives act as inhibitors of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as apoptosis and cell cycle progression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound maintains its stability under specific conditions, allowing for prolonged biological activity . Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth and reduce bacterial infections without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into several metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels. The metabolic fate of this compound and its metabolites is crucial for understanding its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can accumulate in certain organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound may be localized to the mitochondria, where it can induce apoptosis by disrupting mitochondrial membrane potential . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzofuran typically involves the chlorination of benzofuran. One common method is the direct chlorination of benzofuran using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the fifth position .

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Chlorobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include benzofuran-5-carboxylic acids, reduced benzofuran derivatives, and various substituted benzofurans .

Comparison with Similar Compounds

    Benzofuran: The parent compound without the chlorine substitution.

    5-Bromobenzofuran: Similar structure with a bromine atom instead of chlorine.

    5-Iodobenzofuran: Similar structure with an iodine atom instead of chlorine.

Uniqueness: 5-Chlorobenzofuran is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and ability to interact with biological targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

5-chloro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJOPFBXUHIQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945819
Record name 5-Chloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23145-05-3
Record name Benzofuran, 5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-chloro-1-benzofuran-2-carboxylic acid (0.2 g) in 1-methyl-2-pyrrolidinone (2 ml) was added copper granules (0.2 g). The reaction mixture was heated at 250° C. for 3.5 min in a microwave. The reaction vessel was cooled to room temperature and the mixture combined with four other similar mixtures and the combined mixtures partitioned between water and diethyl ether. The organic layer was washed with water and brine, dried (over magnesium sulphate) and concentrated under reduced pressure to give the title compound (0.65 g) as a yellow oil.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-chloro-4-(2,2-diethoxyethoxy)benzene (45 g, 184 mmol,) in benzene (200 mL) was added polyphosphoric acid (25 g, 221 mmol) with stirring for 2.5 h at 90° C. in an oil bath. The reaction mixture was cooled to room temperature and decanted from the polyphosphoric acid. The solvent was removed under vacuum. The residue was applied onto a silica gel column with 1% ethyl acetate in petroleum ether to afford 5-chlorobenzofuran as colorless oil (14.0 g, crude).
Quantity
45 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key biological activities reported for 5-chlorobenzofuran derivatives?

A1: Research has primarily focused on the anti-cancer and anti-tuberculosis potential of this compound derivatives. For instance, this compound-2-carboxamide derivatives have demonstrated potent apoptotic antiproliferative activity against various cancer cell lines, including the breast cancer cell line MCF-7 . Additionally, 3-methyl-1-benzofuran-2-carbohydrazide, a related compound, has been investigated for its antituberculosis activity .

Q2: How does the structure of this compound-2-carboxamide impact its antiproliferative activity?

A2: Studies have shown that the presence of a phenethyl moiety in the backbone structure of this compound-2-carboxamide derivatives significantly enhances their antiproliferative activity . This suggests that the phenethyl group plays a crucial role in the interaction of these compounds with their biological targets, potentially influencing their binding affinity and downstream effects.

Q3: What are the potential molecular targets of this compound-2-carboxamide derivatives in cancer cells?

A3: Research suggests that this compound-2-carboxamide derivatives may act as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) . By inhibiting these key proteins involved in cell growth and proliferation, these compounds could potentially induce apoptosis and inhibit tumor growth.

Q4: Are there any known applications of this compound derivatives in the context of metabolic disorders?

A4: While not directly focused on this compound, research on diethyl (4balpha,4calpha,9aalpha,9balpha)-3,6-dichlorocyclobuta[1,2-b:3,4-b']bisbenzofuran-9a,9b(4bH,4cH)-dicarboxylate, a dimer of ethyl this compound-2-carboxylate, provides some insight. This dimer, structurally related to the antilipidemic drug clofibrate, exhibited antitriglyceridemic properties in rat models . This suggests that further exploration of this compound derivatives in the context of metabolic disorders could be of interest.

Q5: What synthetic strategies are commonly employed to produce this compound derivatives?

A5: Several methods are utilized to synthesize this compound derivatives. One approach involves using 5-chloro-2-hydroxy-benzonitrile as a key starting material, which can be converted into various 2-acyl-3-amino-5-chlorobenzofuran derivatives through reactions with chloroacetone, phenacyl bromide, or 4-chlorophenacyl bromide . These intermediates can then be further modified to generate a diverse array of this compound-based compounds for biological evaluation.

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